molecular formula C15H12N2O4S B5757614 N,N'-bis(1,3-benzodioxol-5-yl)thiourea

N,N'-bis(1,3-benzodioxol-5-yl)thiourea

Cat. No.: B5757614
M. Wt: 316.3 g/mol
InChI Key: JATBXHKQAORNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(1,3-benzodioxol-5-yl)thiourea is a synthetic thiourea derivative of interest in medicinal chemistry and chemical biology research. Thiourea derivatives are widely investigated due to their ability to act as hydrogen-bond donors and acceptors, making them valuable scaffolds for molecular recognition and supramolecular chemistry. Researchers explore these compounds for their potential to modulate biological pathways, often focusing on their interactions with enzymes and receptors. This compound features a symmetric structure with two 1,3-benzodioxole (also known as benzodioxol or methylenedioxyphenyl) groups. The 1,3-benzodioxole moiety is a common pharmacophore found in various biologically active molecules, which can influence the compound's bioavailability and binding affinity. As a high-purity solid, it is suitable for use in in vitro assay development, hit-to-lead optimization campaigns, and as a building block in organic synthesis. Application Notes: This reagent is intended for research purposes only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1,3-bis(1,3-benzodioxol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c22-15(16-9-1-3-11-13(5-9)20-7-18-11)17-10-2-4-12-14(6-10)21-8-19-12/h1-6H,7-8H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATBXHKQAORNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Steric profile : The bulky benzodioxol substituents may influence solubility and coordination behavior compared to simpler aryl groups.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
N,N′-bis(1,3-benzodioxol-5-yl)thiourea 1,3-Benzodioxol-5-yl ~330 (estimated) High electron density; potential for antioxidant/NLO applications
N,N′-bis(2,6-diethylphenyl)thiourea 2,6-Diethylphenyl ~356 Bulky alkyl groups enhance metal coordination (Co, Ni, Pd, Zn)
N,N′-bis(3,5-dimethylphenyl)thiourea 3,5-Dimethylphenyl 284.4 Moderate steric bulk; used in flotation recovery of copper sulfides
N,N′-bis(4-aminophenyl)thiourea 4-Aminophenyl 258.3 Amino groups enable hydrogen bonding; applications in sensing
N,N′-bis(2-dimethylaminophenyl)thiourea 2-Dimethylaminophenyl ~314 Electron-donating dimethylamino groups; studied for crystal packing

Structural and Crystallographic Insights

  • Crystal Packing: Diaryl thioureas with para- or meta-substituents (e.g., dimethylamino groups) show distinct hydrogen-bonding networks . The benzodioxol derivative’s fused oxygen rings may promote unique packing motifs via C–H···O interactions.
  • Thermal Stability : Compounds like N,N′-bis(3,5-dimethylphenyl)thiourea (boiling point: 399.7°C) demonstrate high thermal resilience . The benzodioxol derivative’s stability is likely comparable due to aromatic rigidity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-bis(1,3-benzodioxol-5-yl)thiourea, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3-benzodioxol-5-amine with thiophosgene or thiourea precursors in a polar aprotic solvent (e.g., DMF) under inert conditions. Post-synthesis, purity is validated using:

  • HPLC (e.g., reverse-phase methods with Newcrom R1 columns) to assess chromatographic homogeneity .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Spectroscopy : FTIR for thiourea C=S stretching (~1250–1350 cm⁻¹) and NMR (¹H/¹³C) to verify substituent integration and absence of byproducts .

Q. Which crystallographic techniques are suitable for resolving the molecular structure of this compound?

  • Procedure : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from DMF or DMSO to obtain high-quality crystals .
  • Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX software (e.g., SHELXL for structure refinement) to model hydrogen bonding (N–H⋯S/O interactions) and thermal displacement parameters. Space group assignments (e.g., monoclinic P2₁/c) and cell parameters (e.g., a = 9.2360 Å, b = 7.2232 Å) are critical .

Q. How do substituents on the thiourea core influence spectroscopic properties?

  • Analysis :

  • UV-Vis : Electron-withdrawing groups (e.g., nitro) redshift λmax due to enhanced conjugation.
  • ¹H NMR : Aromatic protons from benzodioxole rings appear as doublets (δ 6.7–7.1 ppm), while N–H protons resonate at δ 9–11 ppm but may broaden due to hydrogen bonding .
  • FTIR : Thiourea C=S stretches are sensitive to substituents; electron-donating groups weaken the C=S bond, lowering wavenumbers .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network and catalytic activity of this compound?

  • Approach :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions.
  • Hydrogen-bond analysis : Use graph-set notation (e.g., R2<sup>2</sup>(8) motifs) to classify intermolecular interactions .
  • Catalytic activity : Simulate transition states (e.g., in organocatalysis) to assess hydrogen-bond stabilization, as seen in Schreiner’s thiourea derivatives .

Q. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antioxidant efficacy)?

  • Experimental design :

  • Dose-response assays : Compare MIC values (antibacterial) with IC50 (antioxidant DPPH assays) under standardized conditions .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., halogen vs. methyl groups) to isolate electronic vs. steric effects. For example, ortho-chloro derivatives show enhanced antioxidant activity over ascorbic acid .
  • Validation : Cross-reference with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific toxicity .

Q. How can crystallographic disorder or twinning be addressed during refinement?

  • Solutions :

  • Disorder modeling : Use PART commands in SHELXL to refine split positions (e.g., for flexible benzodioxole groups) .
  • Twinning detection : Check for non-integer Rint values or abnormal merging statistics. Apply TWIN/BASF commands in SHELX for detwinning .
  • Validation : Confirm with R1 < 5% and wR2 < 15% for high-resolution data (< 0.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.